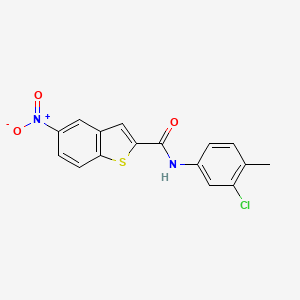
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide belong to a class of organic compounds known as amides. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . These compounds can exhibit a range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be characterized by techniques such as single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules can be linked by N–H⋯O and C–H⋯O hydrogen bonds. There can also be weak π⋯π interactions in the compound form a layer structure parallel to the plane .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory techniques. For example, a similar compound, 3-Chloro-4-methylphenyl isocyanate, is a colorless liquid with an acrid odor. It is denser than water and toxic by ingestion, inhalation, and skin absorption .Applications De Recherche Scientifique
Pharmaceutical Research: Drug Synthesis
This compound is utilized in the synthesis of various pharmaceuticals due to its chemical structure which allows for the formation of stable amide bonds. The presence of the benzothiophene moiety is particularly significant as it is a common feature in molecules with therapeutic potential . Researchers leverage this compound to develop new drugs with improved efficacy and safety profiles.
Material Science: Organic Semiconductors
In material science, the compound’s molecular structure, which includes a benzothiophene ring, makes it a candidate for use in organic semiconductors. These semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Chemical Synthesis: Heterocyclic Chemistry
Heterocyclic compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide are pivotal in chemical synthesis. They serve as building blocks for creating complex molecules with diverse biological activities, essential in developing new chemical entities .
Agricultural Chemistry: Pesticide Development
The compound’s structural features are explored for developing novel pesticides. Its ability to interact with various biological targets can lead to the creation of pesticides with specific modes of action, potentially reducing the environmental impact of pest control .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
Biological Research: Antifungal Activity
Research has shown that compounds with similar structures exhibit antifungal properties. This particular compound could be investigated for its potential use in controlling fungal infections in both medical and agricultural settings .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. Given the importance of heterocyclic chemistry and the potential of similar compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-2-3-11(8-13(9)17)18-16(20)15-7-10-6-12(19(21)22)4-5-14(10)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCQYDKXXZLALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
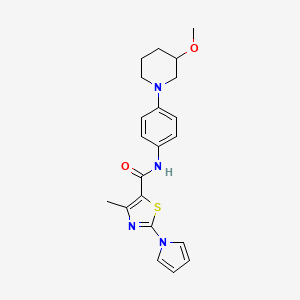
![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)

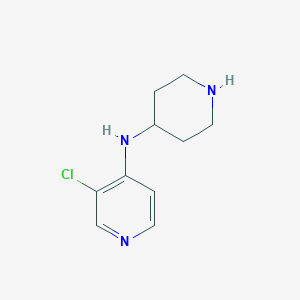
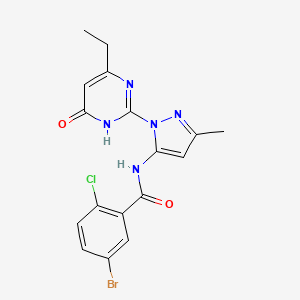

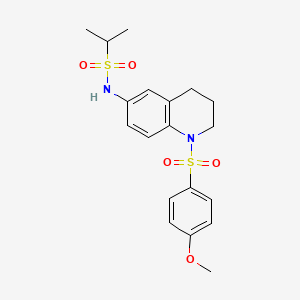


![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)